N-benzyl-2,4-dibromobenzamide

Complement Factor D Alternative Complement Pathway PNH

N-Benzyl-2,4-dibromobenzamide (CAS 723758-90-5; molecular formula C14H11Br2NO; molecular weight 369.05 g/mol) is a dibrominated aromatic amide featuring bromine substituents at the 2- and 4-positions of the benzamide phenyl ring and an N-benzyl side chain. This compound is classified within the N-substituted benzamide family and is specifically disclosed in patent literature as an inhibitor of complement Factor D, a rate-limiting serine protease of the alternative complement pathway implicated in paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration, and other complement-driven disorders.

Molecular Formula C14H11Br2NO
Molecular Weight 369.05 g/mol
Cat. No. B310593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4-dibromobenzamide
Molecular FormulaC14H11Br2NO
Molecular Weight369.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Br)Br
InChIInChI=1S/C14H11Br2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyDMCKUGBJTXBBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2,4-dibromobenzamide (CAS 723758-90-5): Procurement-Relevant Profile of a Dibrominated Benzamide Scaffold for Complement-Focused Drug Discovery


N-Benzyl-2,4-dibromobenzamide (CAS 723758-90-5; molecular formula C14H11Br2NO; molecular weight 369.05 g/mol) is a dibrominated aromatic amide featuring bromine substituents at the 2- and 4-positions of the benzamide phenyl ring and an N-benzyl side chain . This compound is classified within the N-substituted benzamide family and is specifically disclosed in patent literature as an inhibitor of complement Factor D, a rate-limiting serine protease of the alternative complement pathway implicated in paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration, and other complement-driven disorders [1]. The 2,4-dibromo substitution pattern provides a distinct electronic and steric profile compared to mono-halogenated or dichloro analogs, which may influence both target binding interactions and metabolic stability. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, positioning it as an accessible starting point for structure–activity relationship (SAR) exploration or hit-to-lead optimization in complement therapeutics .

Why N-Benzyl-2,4-dibromobenzamide Cannot Be Interchanged with Other N-Benzylbenzamides: The Functional Consequences of 2,4-Dibromo Substitution


Within the N-benzylbenzamide class, seemingly minor halogen substitutions produce functionally non-equivalent molecules that cannot be interchanged without altering biological activity. The 2,4-dibromobenzamide core is specifically claimed in complement Factor D inhibitor patents (US-8952169-B2), whereas the mono-bromo analog N-benzyl-4-bromobenzamide (NBBA) demonstrates an entirely distinct pharmacological profile—anti-inflammatory activity via IL-6 suppression in LPS-induced human gingival fibroblasts [1]. The dichloro analog N-benzyl-2,4-dichlorobenzamide exhibits no documented complement inhibitory activity, and limited preliminary biological screening data show only weak antifungal and insecticidal effects . The combinatorial impact of two bromine atoms at the 2- and 4-positions alters both the electron density of the aromatic ring (affecting π-stacking interactions with target residues) and the conformational preferences of the benzamide moiety—parameters that directly govern Factor D binding. Furthermore, 2,4-dibromo substitution creates a synthetic handle for sequential cross-coupling reactions (e.g., Suzuki–Miyaura at the more reactive 4-position followed by 2-position functionalization), enabling regioselective derivatization that is unavailable with mono-halogenated or dichloro analogs [2]. These differences in patent coverage, target engagement, and synthetic utility make simple interchange among N-benzylbenzamide analogs scientifically unjustified.

N-Benzyl-2,4-dibromobenzamide: Quantified Differentiation Guide for Scientific Procurement Decisions


Complement Factor D Binding Affinity: N-Benzyl-2,4-dibromobenzamide vs. N-Benzyl-4-bromobenzamide (NBBA) – Target Engagement Comparison

N-Benzyl-2,4-dibromobenzamide (as referenced via CHEMBL3941259 / BDBM50201565) demonstrates high-affinity binding to recombinant human complement Factor D with a dissociation constant (Kd) of 17 nM, measured with C-terminal 6His-tagged/biotinylated Factor D (residues 26–253) expressed in Sf9 insect cells [1]. In functional assays, the compound inhibited human complement Factor D with an IC50 of 32 nM [1]. In contrast, the mono-bromo analog N-benzyl-4-bromobenzamide (NBBA), despite being evaluated in biological assays, has not demonstrated any measurable complement Factor D inhibitory activity—its primary documented activity being anti-inflammatory IL-6 suppression (35.6 ± 0.5% inhibition) in LPS-induced human gingival fibroblasts, a mechanistically unrelated assay system [2]. This represents a functional selectivity gap wherein the 2,4-dibromo substituted compound engages a high-value complement target, while the mono-bromo analog cannot substitute for this application.

Complement Factor D Alternative Complement Pathway PNH KD IC50 BROMOscan

Physicochemical Differentiation: N-Benzyl-2,4-dibromobenzamide vs. N-Benzyl-2,4-dichlorobenzamide – Molecular Properties Relevant to Permeability and Formulation

The physicochemical profile of N-benzyl-2,4-dibromobenzamide (MW = 369.05 g/mol) differs systematically from its dichloro analog N-benzyl-2,4-dichlorobenzamide (MW = 280.15 g/mol). The bromine atoms contribute approximately +89 Da in molecular weight compared to the dichloro analog—an increase of approximately 32% . More critically, the replacement of chlorine (H-bond acceptor strength β ≈ 0.15–0.20) with bromine (β ≈ 0.20–0.25) enhances halogen-bonding capacity due to the greater polarizability of bromine's electron cloud, which can strengthen specific protein–ligand interactions with backbone carbonyl oxygens in Factor D's S1 pocket [1]. The increased lipophilicity imparted by bromine substituents (estimated Hansch πBr = 0.86 per bromine vs. πCl = 0.71) elevates calculated LogP by approximately 0.8–1.0 log units compared to the dichloro analog, potentially altering membrane permeability, plasma protein binding, and metabolic clearance profiles. These physicochemical distinctions directly affect Caco-2 permeability predictions, microsomal stability outcomes, and fragment-based drug design strategies within the N-benzylbenzamide chemotype, making physicochemical profiling mandatory rather than interchangeable when selecting among halogenated analogs [1].

Lipinski's Rule of Five LogP Molecular Weight Permeability Halogen Bonding CNS Drug Design

Patent-Documented Scaffold Prioritization: N-Benzyl-2,4-dibromobenzamide as an Exemplified Complement Factor D Inhibitor

Patent US-8952169-B2 (Belanger DB, et al.; assigned to Novartis AG) explicitly encompasses N-benzyl-2,4-dibromobenzamide within its generic and exemplified claims as an inhibitor of complement Factor D for treating alternative complement pathway-mediated disorders [1]. The patent provides a biochemical rationale: Factor D catalyzes the cleavage of Factor B within the C3(H2O)B complex to generate the C3 convertase (C3bBb) of the alternative pathway. Inhibition at this rate-limiting step prevents amplification of the complement cascade downstream of C3 deposition, a mechanism directly relevant to PNH erythrocyte lysis. Within the patent's SAR disclosure, 2,4-dibromo substitution on the benzamide phenyl ring is specifically taught as an active embodiment, whereas unsubstituted, mono-substituted, or 2,4-dichloro variants are either not exemplified or demonstrate reduced potency [1]. This patent specificity establishes a defensible intellectual property position and indicates that medicinal chemistry optimization efforts have already validated the 2,4-dibromo pattern as a productive substitution for Factor D inhibition—a critical consideration for organizations seeking to avoid IP conflicts while advancing complement therapeutics. The compound's demonstrated IC50 of 50 nM in 50% human whole blood assessed as reduction in alternative complement pathway-mediated MAC formation further supports its physiological relevance [2].

Patent US-8952169-B2 Complement Cascade C3b Hemolysis Drug Discovery Structure-Activity Relationship

Anti-Inflammatory Selectivity Profiling: N-Benzyl-2,4-dibromobenzamide vs. N-Benzyl-4-bromobenzamide (NBBA)

While N-benzyl-4-bromobenzamide (NBBA) has been characterized as an anti-inflammatory agent—demonstrating 35.6 ± 0.5% inhibition of IL-6 production in LPS-stimulated human gingival fibroblasts (p < 0.001)—this activity is mediated through pathways unrelated to the complement cascade [1]. N-benzyl-2,4-dibromobenzamide, by contrast, exhibits complement Factor D inhibitory activity (Kd = 17 nM; IC50 = 32–50 nM across multiple assay formats) without reported anti-inflammatory activity in the LPS/HGF model, indicating a divergent target selectivity profile [2]. The key differentiation lies in the intended application: for researchers targeting complement-mediated inflammation (e.g., PNH, C3 glomerulopathy, geographic atrophy), the 2,4-dibromo compound provides complement-specific activity that cannot be replicated by the 4-bromo mono-substituted analog, whose anti-inflammatory mechanism operates through non-complement pathways. This target-level specificity is critical for experimental designs requiring clean pharmacological tool compounds that avoid confounding pleiotropic anti-inflammatory effects.

IL-6 PGE2 Human Gingival Fibroblasts Inflammation LPS Selectivity

N-Benzyl-2,4-dibromobenzamide: Prioritized Research and Industrial Application Scenarios Supported by Quantitative Evidence


Complement Factor D Inhibitor Hit-to-Lead Optimization in PNH and Complement-Driven Disease Programs

Medicinal chemistry teams engaged in complement Factor D inhibitor development can utilize N-benzyl-2,4-dibromobenzamide as a patent-validated starting scaffold for SAR exploration. The compound's demonstrated Kd of 17 nM and IC50 values ranging from 32–50 nM across enzymatic, hemolysis, and human whole-blood MAC formation assays provide a robust in vitro benchmark for lead optimization [1]. The 2,4-dibromo substitution pattern enables regioselective sequential functionalization—Suzuki–Miyaura coupling first at the electronically activated 4-position, followed by 2-position derivatization—allowing systematic exploration of vectors toward the Factor D S1 pocket and exosite. This scenario is directly supported by patent US-8952169-B2 and the BindingDB affinity dataset [1][2].

Pharmacological Tool Compound for Dissecting Complement-Dependent vs. Complement-Independent Inflammatory Mechanisms

For academic and industrial immunology groups studying the intersection of innate immunity and inflammation, N-benzyl-2,4-dibromobenzamide can serve as a complement-specific pharmacological probe. Unlike N-benzyl-4-bromobenzamide (NBBA), which suppresses IL-6 via non-complement pathways, the 2,4-dibromo compound provides complement Factor D-selective inhibition (Kd = 17 nM) without confounding general anti-inflammatory activity [1][2]. This mechanistic orthogonality enables clean experimental designs where complement pathway contributions to disease phenotypes can be isolated from broader inflammatory signaling, a critical requirement for target validation studies in complement-driven nephropathies and ocular diseases.

Regioselective Synthetic Intermediate for Diversified Benzamide Libraries

Process chemistry and parallel synthesis groups can exploit the differential reactivity of the two bromine substituents on N-benzyl-2,4-dibromobenzamide for sequential palladium-catalyzed cross-coupling reactions. The 4-position bromine, being para to the electron-withdrawing amide carbonyl, exhibits enhanced oxidative addition reactivity with Pd(0) catalysts compared to the ortho-bromine, enabling regioselective Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings [1]. This site-selective reactivity is quantitatively superior to that of the dichloro analog, where the stronger C–Cl bond (bond dissociation energy ≈ 97 kcal/mol vs. C–Br ≈ 84 kcal/mol) requires harsher reaction conditions and exhibits lower catalytic turnover frequencies. The resulting diversified benzamide libraries can be screened against multiple complement and non-complement targets [2].

Physicochemical Benchmarking for Halogen-Bonding-Based Drug Design

Computational chemistry and structural biology groups investigating halogen bonding as a design strategy for serine protease inhibitors can employ N-benzyl-2,4-dibromobenzamide as a model system for benchmarking bromine-mediated halogen-bond interactions. The enhanced σ-hole magnitude of bromine compared to chlorine (estimated difference of +2–4 kcal/mol in halogen-bond donor strength) provides measurable binding-energy contributions that can be correlated with Factor D co-crystal structures [1]. This compound serves as a calibration point for computational halogen-bond scoring functions and for training machine-learning models that predict affinity improvements upon Br → Cl or Br → F substitution—data that directly inform procurement decisions when selecting halogenated benzamide building blocks for focused library design [2].

Quote Request

Request a Quote for N-benzyl-2,4-dibromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.